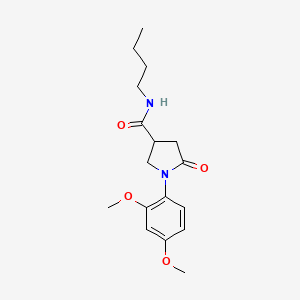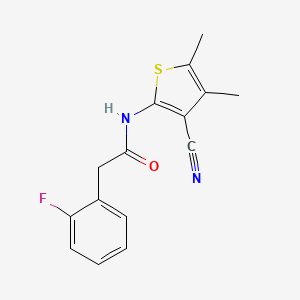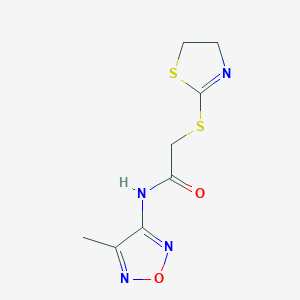![molecular formula C24H23ClN2O3 B4772270 3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4772270.png)
3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide
Descripción general
Descripción
3-butoxy-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer development and progression.
Mecanismo De Acción
Sorafenib exerts its effects through the inhibition of several key signaling pathways involved in cancer development and progression. It inhibits the RAF/MEK/ERK pathway by binding to and inhibiting the activity of RAF kinases, which are upstream regulators of the ERK signaling pathway. Sorafenib also inhibits the VEGF pathway by binding to and inhibiting the activity of VEGF receptors, which are involved in angiogenesis and tumor growth. Additionally, sorafenib inhibits the PDGF pathway by binding to and inhibiting the activity of PDGF receptors, which are involved in tumor cell proliferation and migration.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects, including the inhibition of tumor cell proliferation, angiogenesis, and metastasis. It has also been shown to induce apoptosis in cancer cells, and to inhibit the expression of several key genes involved in cancer development and progression. Sorafenib has been shown to have a favorable safety profile, with minimal toxicity and few adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments, including its high potency and selectivity for its target kinases. It is also readily available and easy to use, making it a popular choice for cancer research. However, sorafenib has some limitations, including its high cost and limited solubility in aqueous solutions. Additionally, the effects of sorafenib may vary depending on the specific cancer cell line or animal model used in the experiment.
Direcciones Futuras
There are several future directions for sorafenib research, including the investigation of its potential use in combination with other cancer therapies. Sorafenib has been shown to have synergistic effects with several other cancer drugs, and combination therapy may improve its efficacy in cancer treatment. Additionally, further research is needed to explore the potential use of sorafenib in other types of cancer, and to identify biomarkers that may predict response to sorafenib treatment. Finally, the development of new sorafenib analogs with improved properties may further enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several key signaling pathways involved in cancer development and progression, including the RAF/MEK/ERK pathway, the VEGF pathway, and the PDGF pathway. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, and is currently being investigated for its potential use in other types of cancer.
Propiedades
IUPAC Name |
3-butoxy-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-2-3-13-30-22-12-5-8-18(15-22)24(29)27-21-11-6-10-20(16-21)26-23(28)17-7-4-9-19(25)14-17/h4-12,14-16H,2-3,13H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZNZLSUSQABOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4772196.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4772204.png)

![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772231.png)
![[3-amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4772233.png)
![N-(3,4-dimethylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4772240.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4772244.png)
![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4772247.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4772251.png)
![5-ethyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4772257.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4772277.png)


